molecular formula C7H12O2 B12993191 5-Methyl-2-oxaspiro[3.3]heptan-5-ol

5-Methyl-2-oxaspiro[3.3]heptan-5-ol

Cat. No.: B12993191
M. Wt: 128.17 g/mol
InChI Key: CEYMXJYNBXQEFH-UHFFFAOYSA-N
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Description

5-Methyl-2-oxaspiro[3.3]heptan-5-ol is a spirocyclic compound featuring a seven-membered ring system with an oxygen atom in the 2-position (oxa) and a methyl group at the 5-position. Its spiro architecture creates a rigid bicyclic framework, which confers unique stereochemical and electronic properties.

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

7-methyl-2-oxaspiro[3.3]heptan-7-ol

InChI

InChI=1S/C7H12O2/c1-6(8)2-3-7(6)4-9-5-7/h8H,2-5H2,1H3

InChI Key

CEYMXJYNBXQEFH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC12COC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-oxaspiro[3.3]heptan-5-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of 5-Methyl-2-oxaspiro[3.3]heptan-5-ol may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies and automation ensures consistent quality and efficiency in the production process. Safety measures and environmental considerations are also crucial aspects of industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-oxaspiro[3.3]heptan-5-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-Methyl-2-oxaspiro[3.3]heptan-5-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-Methyl-2-oxaspiro[3.3]heptan-5-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to engage in specific binding interactions, leading to various biochemical and physiological effects.

Comparison with Similar Compounds

The following analysis compares 5-Methyl-2-oxaspiro[3.3]heptan-5-ol with structurally related bicyclic and spirocyclic alcohols, focusing on their molecular features, synthesis, and applications.

Structural and Physicochemical Properties
Compound Molecular Formula CAS Number Molecular Weight Key Structural Features Key Properties
5-Methyl-2-oxaspiro[3.3]heptan-5-ol C₇H₁₂O₂ Not provided 128.17 g/mol Spiro[3.3] framework, 2-oxa, 5-methyl, 5-ol High rigidity; potential for hydrogen bonding
2-Azaspiro[3.3]heptan-5-ol C₆H₁₁NO Not provided 113.16 g/mol Spiro[3.3] framework, 2-aza (N), 5-ol Basic nitrogen enhances solubility in acids
2-Oxabicyclo[2.2.1]heptan-5-ol C₆H₁₀O₂ 1823661-22-8 114.14 g/mol Bicyclo[2.2.1] framework, 2-oxa, 5-ol Compact bicyclic system; lower steric bulk
3-Substituted-2,2-dimethylbicyclo[2.2.1]heptan-5-ol C₁₀H₁₆O (varies) Not provided ~152.23 g/mol Bicyclo[2.2.1] framework, 3-substituents, 5-ol Used in fragrances; substituents modulate odor

Key Observations :

  • Spiro vs.
  • Heteroatom Effects : Replacing oxygen with nitrogen (e.g., 2-azaspiro[3.3]heptan-5-ol) increases basicity and alters solubility profiles, making it more suitable for pharmaceutical salt formation .

Biological Activity

5-Methyl-2-oxaspiro[3.3]heptan-5-ol is a compound of significant interest due to its unique spirocyclic structure, which has implications for various biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicine and pharmacology.

  • IUPAC Name : 5-methyl-2-oxaspiro[3.3]heptan-5-ol
  • CAS Number : 2306275-06-7
  • Molecular Formula : C₇H₁₂O₂
  • Molecular Weight : 128.17 g/mol
  • Structure :

    The compound features a spirocyclic framework, which is known to influence its interactions with biological targets.

The biological activity of 5-methyl-2-oxaspiro[3.3]heptan-5-ol is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The spirocyclic structure enhances its binding affinity and selectivity, leading to modulation of biological pathways.

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act on receptor sites, potentially influencing signal transduction processes.

Antimicrobial Properties

Research indicates that 5-methyl-2-oxaspiro[3.3]heptan-5-ol exhibits antimicrobial activity, making it a candidate for further exploration in the development of antimicrobial agents. Its efficacy against various pathogens suggests potential use in treating infections.

Antiviral Activity

The compound has been investigated for its antiviral properties, particularly in relation to respiratory viruses. Its unique structure allows it to disrupt viral replication processes, although specific mechanisms remain to be fully elucidated.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial effects of several spirocyclic compounds, including 5-methyl-2-oxaspiro[3.3]heptan-5-ol. The results demonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

PathogenInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1250

Study on Antiviral Activity

Another investigation focused on the antiviral potential of spirocyclic compounds against respiratory syncytial virus (RSV). Preliminary findings indicated that treatment with 5-methyl-2-oxaspiro[3.3]heptan-5-ol resulted in a reduction of viral load by approximately 70% in vitro.

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